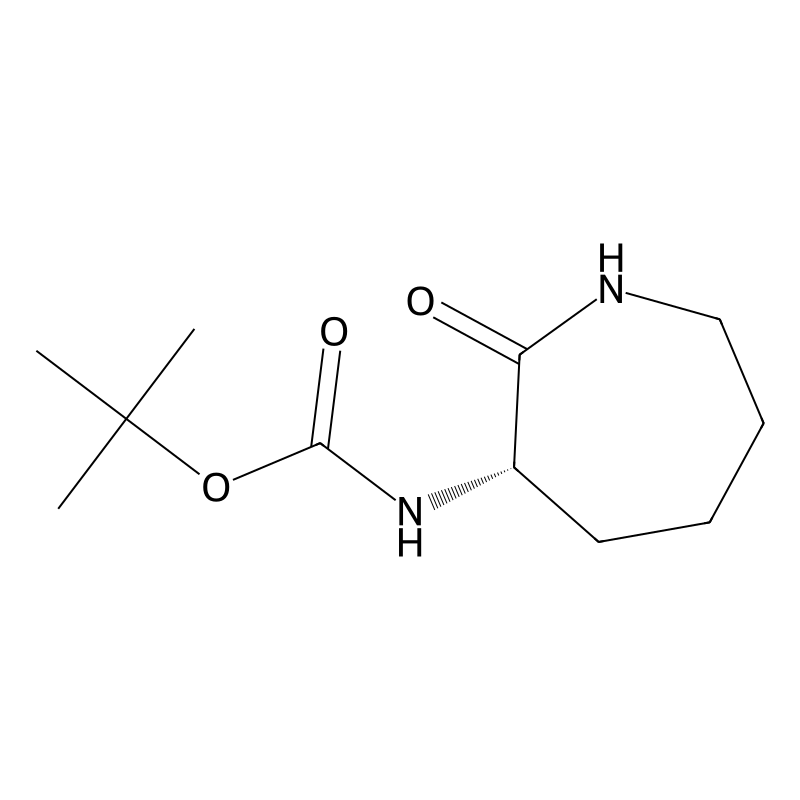

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate is an organic compound characterized by its azepanone ring structure and a tert-butyl carbamate functional group. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol. The compound features a chiral center, making it optically active, and is often utilized as a protecting group in peptide synthesis due to its ability to shield amine functionalities from undesired reactions while allowing for subsequent transformations .

Synthesis of Peptides and Proteins:

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate serves as a protecting group for the amine functionality in peptide synthesis. The tert-butyl group (Boc) protects the amine from unwanted reactions while allowing for the formation of peptide bonds. After peptide chain assembly, the Boc group can be selectively removed under mild acidic conditions to reveal the free amine, enabling further functionalization or cyclization to form the final peptide or protein structure.

Synthesis of Heterocyclic Compounds:

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate can be used as a building block in the synthesis of various heterocyclic compounds, including those with potential biological activity. The azepanone ring structure and the protected amine functionality can participate in different chemical reactions to form diverse heterocyclic scaffolds.

Medicinal Chemistry Applications:

The potential biological activity of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate or its derivatives is being explored in medicinal chemistry research. The compound or its modified versions might serve as lead molecules for drug discovery or act as probes to study specific biological processes. However, more research is required to fully understand its potential therapeutic applications.

- Deprotection Reactions: The tert-butyl group can be removed under mild acidic conditions, revealing the free amine for further functionalization.

- Nucleophilic Substitution: The azepanone carbonyl can undergo nucleophilic attack leading to the formation of diverse heterocyclic compounds.

- Cyclization Reactions: The compound can serve as a precursor in cyclization processes to generate complex molecular architectures .

Several synthetic routes have been developed for (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate:

- Direct Synthesis from Amino Acids: This method involves the reaction of an amino acid derivative with tert-butyl chloroformate in the presence of a base to form the carbamate.

- Cyclization of Precursors: Starting from appropriate precursors, cyclization can be achieved through condensation reactions followed by functional group modifications.

- Multi-step Synthesis: A more complex approach may involve several steps including protection/deprotection strategies, nucleophilic substitutions, and cyclizations to construct the azepanone framework .

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate finds applications primarily in:

- Peptide Synthesis: As a protecting group for amines, facilitating the formation of peptide bonds while preventing side reactions.

- Drug Development: Potentially serving as a scaffold for developing new pharmaceutical agents due to its unique structural features.

- Chemical Research: Utilized in synthesizing complex heterocycles that may exhibit interesting biological activities .

Several compounds share structural similarities with (S)-tert-butyl (2-oxoazepan-3-yl)carbamate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-tert-butyl (2-oxoazepan-3-yl)carbamate | 106691-72-9 | 1.00 |

| tert-butyl (2-oxopiperidin-3-yl)carbamate | 99780-98-0 | 0.98 |

| (R)-tert-butyl (2-oxopiperidin-3-yl)carbamate | 221874-51-7 | 0.98 |

| (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate | 92235-34-2 | 0.93 |

| tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane | 1221818-08-1 | 0.85 |

Uniqueness

(S)-tert-butyl (2-oxoazepan-3-yl)carbamate stands out due to its specific azepanone structure combined with the tert-butyl carbamate functionality, which provides unique reactivity patterns and potential applications in synthetic chemistry and drug development that may not be present in other similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant